Capecitabine Impurity M

Description

Contextualization of Capecitabine (B1668275) as a Nucleoside Metabolic Inhibitor

Capecitabine is an orally administered chemotherapeutic agent employed in the treatment of various cancers, including metastatic breast and colorectal cancers. nih.govpharmacytimes.commedex.com.bd It functions as a nucleoside metabolic inhibitor, a class of drugs that interfere with the synthesis of nucleic acids, the building blocks of DNA and RNA. nih.govdrugbank.com Capecitabine itself is a prodrug, meaning it is inactive until it is converted into its active form, 5-fluorouracil (B62378) (5-FU), within the body. nih.govpharmacytimes.commedex.com.bddrugbank.com This conversion happens through a series of enzymatic steps. pharmacytimes.comdrugbank.com The resulting 5-FU then disrupts DNA synthesis, thereby slowing the proliferation of rapidly dividing tumor cells. nih.govmedex.com.bd

Academic Significance of Pharmaceutical Impurity Research

The study of pharmaceutical impurities is a cornerstone of drug development and manufacturing. globalpharmatek.comresearchgate.net Impurities are any components of a drug product that are not the active pharmaceutical ingredient (API) or the excipients (inactive ingredients). researchgate.netgmpinsiders.comnih.gov The presence of impurities, even in trace amounts, can potentially impact the safety, efficacy, and stability of a drug. researchgate.net

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products. researchgate.netgmpinsiders.com Research into pharmaceutical impurities is crucial for several reasons:

Patient Safety: Unidentified or inadequately controlled impurities could have toxic effects. globalpharmatek.comresearchgate.net

Product Quality and Efficacy: Impurities can sometimes degrade the active ingredient, reducing the drug's effectiveness. researchgate.net

Process Optimization: Understanding how and when impurities form can help manufacturers refine their synthesis and formulation processes to minimize their presence. globalpharmatek.com

Regulatory Compliance: Thorough impurity profiling is a mandatory requirement for gaining approval for new drugs. globalpharmatek.comijcrt.org

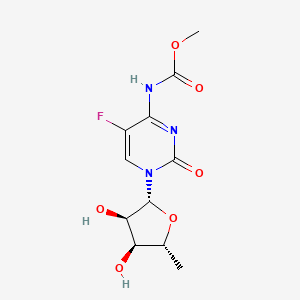

Structural Elucidation and Nomenclature of Capecitabine Impurity M

This compound is chemically identified by several systematic names, which precisely describe its molecular architecture. One of its recognized IUPAC names is methyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate. smolecule.comlgcstandards.com Another systematic name for this compound is (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate (B1207046). simsonpharma.comcleanchemlab.com It is also referred to as 5'-Deoxy-5-fluoro-N-(methoxycarbonyl)cytidine. lgcstandards.com

The molecular formula of this compound is C11H14FN3O6. smolecule.comlgcstandards.comsimsonpharma.com This formula indicates the elemental composition of the molecule, which is essential for its characterization. The molecular weight of this impurity is approximately 303.24 g/mol . smolecule.comlgcstandards.comveeprho.com These fundamental properties are critical for its identification and quantification in analytical testing.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H14FN3O6 smolecule.comlgcstandards.comsimsonpharma.com |

| Molecular Weight | 303.24 g/mol smolecule.comlgcstandards.comveeprho.com |

The systematic name of this compound, specifically the designations (2R,3R,4S,5R), points to a defined stereochemistry at the chiral centers of the ribofuranose ring. smolecule.comlgcstandards.comsimsonpharma.com This specific arrangement of atoms in three-dimensional space is crucial for its chemical identity. It is important to note that other isomers, such as the alpha-isomer of Capecitabine, exist and are also considered impurities. synthinkchemicals.com The stereochemical configuration can significantly influence the biological activity and toxicological profile of a molecule.

This compound is structurally very similar to the parent drug, Capecitabine. smolecule.com The primary difference lies in the substituent at the 4-amino group of the cytosine ring. In Capecitabine, this group is an N-(pentyloxy)carbonyl derivative. nih.gov In contrast, this compound possesses a methyl carbamate group at this position. simsonpharma.comveeprho.com This structural similarity underscores the importance of highly selective analytical methods to differentiate and quantify the impurity in the presence of the active pharmaceutical ingredient.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Capecitabine |

| This compound |

| 5-fluorouracil (5-FU) |

| 2'-(5'-Deoxy-Beta-D-ribofuranoyl) Capecitabine |

| methyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |

| (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate |

| 5'-Deoxy-5-fluoro-N-(methoxycarbonyl)cytidine |

Structure

3D Structure

Properties

Molecular Formula |

C11H14FN3O6 |

|---|---|

Molecular Weight |

303.24 g/mol |

IUPAC Name |

methyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |

InChI |

InChI=1S/C11H14FN3O6/c1-4-6(16)7(17)9(21-4)15-3-5(12)8(13-10(15)18)14-11(19)20-2/h3-4,6-7,9,16-17H,1-2H3,(H,13,14,18,19)/t4-,6-,7-,9-/m1/s1 |

InChI Key |

KYPRNCZVBFLOSP-FJGDRVTGSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)OC)F)O)O |

Canonical SMILES |

CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)OC)F)O)O |

Origin of Product |

United States |

Formation Pathways and Origins of Capecitabine Impurity M

Formation as a Synthetic Process-Related Impurity

The manufacturing process of capecitabine (B1668275) is a multi-step synthesis where the potential for impurity formation is significant. vulcanchem.comgeneesmiddeleninformatiebank.nl Capecitabine Impurity M can arise as a byproduct during this intricate chemical process. smolecule.com

Identification of Intermediates in Capecitabine Synthetic Routes

The synthesis of capecitabine involves several key intermediates. One common route begins with D-ribose and 5-fluorocytosine. google.com During the synthesis, intermediates such as 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine are formed. newdrugapprovals.orgmdpi.com The reaction of this intermediate with pentyl chloroformate is a critical step. newdrugapprovals.orgmdpi.com

Several synthetic routes for capecitabine have been described, each with its own set of intermediates. For instance, one method involves the reaction of N4-(n-pentyloxycarbonyl)-5-fluorocytosine with 1,2,3-tri-O-acetyl-5-deoxy-α,β-D-ribofuranose. google.com Another approach utilizes the chlorination of 2,3-O-isopropylidene-5-deoxy-D-ribofuranose, which is then reacted with capecitabine at low temperatures. google.com

A study identified two process-related impurities that are intermediates in the capecitabine synthesis: (2-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate and 2-(5-fluoro-2-oxo-4-(pentyloxycarbonylamino)pyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate. akjournals.comresearchgate.net The presence and quantity of these intermediates can influence the formation of byproducts like Impurity M.

Reaction Mechanisms Leading to Byproduct Formation During Synthesis

The formation of impurities during capecitabine synthesis is often a result of side reactions or incomplete reactions. The glycosylation step, where the pyrimidine (B1678525) base is coupled with the sugar moiety, is a critical point where anomeric mixtures (α and β isomers) can be formed. newdrugapprovals.org Inefficient separation of these isomers can lead to the presence of related impurities in the final product.

The use of protecting groups for the hydroxyl functions of the sugar moiety is a standard practice in nucleoside synthesis. Incomplete deprotection of these groups can result in the formation of acetylated or other protected impurities. newdrugapprovals.org For example, the deacetylation of 2',3'-di-O-acetyl-5'-deoxy-N4-(pentyloxycarbonyl)cytidine is the final step in one synthetic route, and any remaining acetylated compound would be an impurity. newdrugapprovals.org

Furthermore, the carbamoylation step, where the pentyloxycarbonyl group is introduced, can also be a source of impurities if the reaction is not driven to completion or if side reactions occur with other reactive sites on the molecule.

Influence of Manufacturing Process Parameters on Impurity Profile

The conditions under which capecitabine is manufactured play a crucial role in determining its impurity profile. ijpsr.com Parameters such as reaction temperature, time, and the choice of solvents and reagents can significantly impact the types and quantities of impurities formed. wipo.intgoogle.comgoogle.com

For example, a process for preparing capecitabine specifies that the product can be purified to contain less than 0.1% of individual process or structural impurities as determined by HPLC. google.com Another patent describes a process aiming for a purity of at least 99.5%, with specific limits for various impurities, including Impurity M at no more than 0.10%. google.com This highlights the importance of process control in minimizing impurity levels.

The choice of purification techniques, such as recrystallization or column chromatography, is also critical in removing process-related impurities to achieve the desired purity of the final active pharmaceutical ingredient (API). google.com

Impurity M as a Degradation Product of Capecitabine

Capecitabine can degrade under various stress conditions, leading to the formation of impurities, including Impurity M. smolecule.comresearchgate.net Understanding these degradation pathways is essential for ensuring the stability and quality of the drug product. mdpi.com

Hydrolytic Degradation Pathways

Hydrolysis is a primary degradation pathway for capecitabine. nih.govresearchgate.netcabidigitallibrary.org This process involves the cleavage of chemical bonds by the addition of water.

Under acidic conditions, capecitabine is susceptible to hydrolysis. researchgate.netsemanticscholar.org Studies have shown that treating capecitabine with hydrochloric acid can lead to the formation of various degradation products, including this compound. smolecule.com

One study investigating the impurity profile of capecitabine found that when the drug was treated with 0.1 M HCl, the area percentage of certain impurity peaks increased significantly, indicating acid-catalyzed degradation. akjournals.comresearchgate.net The degradation kinetic study of capecitabine also revealed that acid hydrolysis follows first-order kinetics. semanticscholar.org

The specific mechanism of acid-catalyzed hydrolysis of capecitabine leading to Impurity M involves the cleavage of the carbamate (B1207046) linkage, resulting in the formation of 5'-deoxy-5-fluorocytidine. akjournals.comresearchgate.net Further degradation of this or related species under acidic conditions can yield Impurity M.

| Condition | Degradation Products Observed | Study Finding |

| Acid Hydrolysis (0.1 M HCl) | Increased levels of specific impurities. akjournals.com | Significant degradation observed. akjournals.com |

| Alkaline Hydrolysis (0.1 M NaOH) | Formation of a peak at RRT 0.18 (17.6% area). akjournals.com | Significant degradation observed. akjournals.com |

| Oxidative Stress | Degradation observed. researchgate.net | Follows first-order kinetics. semanticscholar.org |

Base-Catalyzed Hydrolysis Mechanisms

Capecitabine is susceptible to degradation under alkaline conditions. The primary mechanism of degradation in a basic environment is the hydrolysis of the N-pentyloxycarbonyl group attached to the cytosine ring. smolecule.comakjournals.com This reaction is a key pathway for the formation of impurities.

Studies have shown that exposing Capecitabine to a basic solution, such as 0.1 M sodium hydroxide (B78521) (NaOH), leads to significant degradation. akjournals.comresearchgate.net The hydrolysis of the carbamate ester linkage is a prominent reaction under these conditions. smolecule.com This degradation process has been observed to follow first-order kinetics. semanticscholar.org The cleavage of the carbamate results in the formation of a primary amine on the pyrimidine ring, yielding a core structure that is a significant degradation product. akjournals.com While some studies have successfully used basic treatment to enrich and isolate impurities for characterization, others note that Capecitabine shows marked degradation under these stress conditions. akjournals.comresearchgate.netijpsr.com

Table 1: Research Findings on Base-Catalyzed Degradation of Capecitabine

| Condition | Observation | Kinetic Order | Reference(s) |

|---|---|---|---|

| 0.1 M NaOH, ambient temperature | Significant degradation observed. | Not specified | akjournals.com |

| 0.1 M NaOH, heated under reflux | Significant degradation observed. | Not specified | akjournals.com |

| Alkaline Hydrolysis | Degradation of Capecitabine occurs. | First Order | semanticscholar.org |

Other Stress-Induced Degradation Conditions

Beyond hydrolysis, other environmental and chemical stresses can induce the degradation of Capecitabine, leading to the formation of various impurities.

Elevated temperature is a significant factor in the degradation of Capecitabine. The primary cause of its degradation is often water sorption, a process that is accelerated by higher temperatures and humidity. mdpi.comnih.gov For instance, the degradation process is notably faster at 40°C in 75% relative humidity (RH). mdpi.comnih.gov

Thermogravimetric analysis has identified the initial decomposition temperature of Capecitabine to be 120°C in both nitrogen and air atmospheres. researchgate.net A key finding from these studies is that the first stage of thermal decomposition involves the loss of pentyl formate. researchgate.net However, degradation is also observed at more moderate temperatures. Studies have documented considerable degradation when Capecitabine is exposed to temperatures of 60°C. ijpsr.com The stability of the drug product can be affected even under accelerated storage conditions (40°C/75% RH), where an increase in impurities is observed over time. geneesmiddeleninformatiebank.nl

Table 2: Summary of Thermal Stress Degradation Studies on Capecitabine

| Condition | Key Finding/Observation | Reference(s) |

|---|---|---|

| 120°C | Initial decomposition temperature; first step is the loss of pentyl formate. | researchgate.net |

| 40°C / 75% RH | Accelerated degradation due to water sorption; increase in impurities. | mdpi.comnih.govresearchgate.netgeneesmiddeleninformatiebank.nl |

| 60°C | Considerable degradation observed over 4 hours. | ijpsr.com |

Capecitabine is also susceptible to degradation under oxidative stress. researchgate.netijpsr.comresearchgate.net Forced degradation studies using oxidizing agents, such as hydrogen peroxide (H₂O₂), have confirmed that Capecitabine breaks down under these conditions. ijpsr.comnih.gov

The mechanism of oxidative degradation can be complex, involving reactive radicals. Research utilizing electron beam irradiation, which generates hydroxyl radicals (•OH), demonstrated that these oxidizing radicals play an important role in the degradation process. nih.gov The proposed transformation pathways under such oxidative stress include the cleavage of the ribofuranose sugar and defluorination. nih.gov The presence of radical scavengers was found to inhibit the degradation, confirming the role of these reactive species in the breakdown of the Capecitabine molecule. nih.gov

Table 3: Findings on Oxidative Degradation of Capecitabine

| Condition | Observation | Proposed Mechanism | Reference(s) |

|---|---|---|---|

| 3% Hydrogen Peroxide | Considerable degradation. | Not specified | ijpsr.com |

| Oxidative Stress | Drug shows significant degradation. | Not specified | researchgate.netresearchgate.net |

The role of light in the degradation of Capecitabine appears to depend on the specific conditions. Some studies report that Capecitabine undergoes degradation when exposed to photolytic stress. researchgate.netijpsr.com In these experiments, solutions of Capecitabine were exposed to UV light, resulting in a measurable breakdown of the drug. ijpsr.com

Conversely, other reports, particularly those assessing the stability of the final drug product in its packaging, have found that Capecitabine is not sensitive to light. geneesmiddeleninformatiebank.nl This suggests that while Capecitabine in solution may be susceptible to photolytic degradation, the solid form or formulated product may be protected. The formation of specific impurities like Impurity M under photolytic stress has not been explicitly detailed in the reviewed literature, which primarily confirms that general degradation can occur.

Table 4: Research on Photolytic Degradation of Capecitabine

| Condition | Observation | Context | Reference(s) |

|---|---|---|---|

| UV Light Exposure | Considerable degradation. | Capecitabine in solution. | ijpsr.com |

| Photolytic Stress | Drug shows degradation. | Forced degradation study. | researchgate.net |

Chemical Synthesis and Preparation of Capecitabine Impurity M for Reference Standards

Design of Synthetic Routes for Impurity M

The synthesis of Capecitabine (B1668275) Impurity M generally involves the coupling of a protected 5-deoxy-D-ribofuranose moiety with a 5-fluorocytosine base, followed by carbamoylation and deprotection steps. A common approach is to prepare the key intermediate, 5'-deoxy-5-fluorocytidine, which is then acylated to introduce the methyl carbamate (B1207046) group. newdrugapprovals.org

A plausible synthetic pathway begins with a protected form of 5'-deoxy-5-fluorocytidine, such as 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine. This intermediate is then reacted with methyl chloroformate to introduce the methyl carbamate group at the N4 position of the cytosine ring. The final step involves the deprotection of the hydroxyl groups on the sugar moiety to yield Capecitabine Impurity M. newdrugapprovals.org

The selection of appropriate starting materials and reagents is critical for an efficient synthesis with high purity and yield. The primary materials are derived from the synthesis of the Capecitabine core structure.

Table 1: Key Starting Materials and Reagents for Synthesis of this compound

| Compound | Role | Rationale/Reference |

| 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine | Key Intermediate | A common precursor in Capecitabine synthesis, protecting the hydroxyl groups during the N-acylation step. newdrugapprovals.org |

| Methyl Chloroformate | Acylating Agent | The key reagent that differentiates the synthesis of Impurity M (a methyl carbamate) from Capecitabine (a pentyl carbamate). newdrugapprovals.org |

| Pyridine | Base | Acts as a catalyst and acid scavenger in the acylation reaction. newdrugapprovals.org |

| Dichloromethane | Solvent | An inert solvent commonly used for acylation reactions. newdrugapprovals.org |

| Sodium Hydroxide (B78521) | Deprotecting Agent | Used in an aqueous solution to hydrolyze the acetyl protecting groups from the sugar moiety. newdrugapprovals.org |

| D-Ribose | Primary Starting Material | The fundamental building block for the sugar moiety in Capecitabine and its impurities. researchgate.net |

| 5-Fluorocytosine | Primary Starting Material | Provides the pyrimidine (B1678525) base of the final molecule. google.com |

The reaction conditions must be carefully controlled to ensure the desired product is formed and to minimize the generation of further impurities. The synthesis of the core structure often involves the use of Lewis acid catalysts. For instance, the coupling of a protected ribose derivative with silylated 5-fluorocytosine can be catalyzed by substances like anhydrous magnesium bromide or stannic chloride. google.com

The crucial N-acylation step to form the methyl carbamate is typically performed under basic conditions. The reaction of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine with methyl chloroformate is carried out in the presence of a base like pyridine. newdrugapprovals.org The final deprotection step, which involves the hydrolysis of the acetyl groups, is conducted using a base such as sodium hydroxide in a mixed solvent system like dichloromethane/water. newdrugapprovals.org

Table 2: Example Reaction Conditions for the Deprotection Step

| Parameter | Condition | Purpose |

| Reactant | 2',3'-di-O-acetyl-N4-(methoxycarbonyl)-5'-deoxy-5-fluorocytidine | The protected intermediate of Impurity M. |

| Reagent | Sodium Hydroxide (NaOH) | To catalyze the hydrolysis of the acetyl esters. newdrugapprovals.org |

| Solvent | Dichloromethane / Water | A biphasic system to facilitate the reaction and subsequent separation. newdrugapprovals.org |

| Temperature | Ambient Temperature | The hydrolysis reaction is typically mild and does not require heating. google.com |

| Reaction Time | 4-7 hours | Monitored by chromatography until completion. google.com |

Methodologies for Isolation and Purification of Synthetic Impurity M

Following the synthesis, the crude this compound must be isolated from the reaction mixture and purified to meet the high-purity requirements for a reference standard. This typically involves a combination of extraction, chromatographic techniques, and crystallization. google.comatlanchimpharma.com

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the predominant technique for the analysis and purification of Capecitabine and its impurities. researchgate.net Reversed-phase HPLC (RP-HPLC) is highly effective for separating the polar Impurity M from the main compound and other related substances. abap.co.in

For isolation on a preparative scale, the crude product is subjected to preparative HPLC. icm.edu.pl The selection of the stationary phase, mobile phase composition, and gradient is optimized to achieve baseline separation of the target impurity.

Table 3: Typical RP-HPLC Parameters for Impurity Isolation

| Parameter | Specification | Reference |

| Column | Inertsil ODS-3V (C18), 250 x 4.6mm, 5µm | A commonly used stationary phase for separating Capecitabine and its impurities. abap.co.in |

| Mobile Phase A | 20mM Ammonium (B1175870) Formate buffer, Methanol, Acetonitrile (B52724) (e.g., 75:25:5 v/v/v) | Aqueous buffered phase for polar analyte retention. abap.co.in |

| Mobile Phase B | Methanol, 20mM Ammonium Acetate (B1210297) buffer, Acetonitrile (e.g., 80:15:5 v/v/v) | Organic-rich phase for eluting compounds. abap.co.in |

| Detection | UV at 250 nm | Wavelength for detecting the pyrimidine chromophore. abap.co.in |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale, adjusted for preparative scale. abap.co.in |

| Column Temperature | 40°C | Elevated temperature can improve peak shape and resolution. abap.co.in |

After chromatographic purification, crystallization is often employed as a final step to obtain the impurity in a highly pure, solid form and to control its morphology. mdpi.com The choice of solvent is critical for effective purification. For Capecitabine, solvent systems such as ethyl acetate/n-heptane or mixtures of esters (e.g., ethyl acetate) and ethers (e.g., isopropyl ether) have been successfully used for recrystallization. newdrugapprovals.orggoogle.com A similar approach can be applied to Impurity M.

The process typically involves dissolving the semi-purified compound in a suitable solvent or solvent mixture at an elevated temperature, followed by controlled cooling to induce crystallization. google.com This process helps in the rejection of any remaining trace impurities into the mother liquor. nih.gov Other purification methods that can be utilized include liquid-liquid extraction to remove inorganic salts and highly polar or non-polar byproducts post-reaction. atlanchimpharma.com Filtration is used to isolate the solid product after crystallization. google.com

Advanced Analytical Methodologies for the Characterization and Quantification of Capecitabine Impurity M

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone of impurity profiling in the pharmaceutical industry. researchgate.net These techniques offer the high resolution and sensitivity necessary to separate and quantify impurities, even at trace levels.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of Capecitabine (B1668275) and its impurities. researchgate.net Its versatility allows for the development of specific methods tailored to the unique chemical properties of the API and its related substances.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of HPLC used for the analysis of Capecitabine and its impurities. abap.co.in The development of a robust RP-HPLC method is a meticulous process involving the careful selection of stationary and mobile phases to achieve optimal separation. Several studies have focused on developing and validating RP-HPLC methods for the determination of Capecitabine and its impurities in both bulk drug substances and pharmaceutical dosage forms. abap.co.inresearchgate.net

A typical RP-HPLC method for impurity profiling involves a gradient elution program to effectively separate a wide range of compounds with varying polarities. akjournals.com The specificity of these methods is crucial to ensure that the analyte peak is free from interference from other components, such as other impurities or degradation products. jrespharm.com Validation of these methods is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). abap.co.inakjournals.com

The composition of the mobile phase is a critical parameter in RP-HPLC that significantly influences the retention and resolution of analytes. For the analysis of Capecitabine and its impurities, mobile phases typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. abap.co.inrjptonline.org The pH of the aqueous phase is also a key factor, as it can affect the ionization state of the analytes and, consequently, their retention behavior.

Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of all impurities from the main Capecitabine peak. akjournals.com A common approach involves starting with a higher proportion of the aqueous phase and gradually increasing the concentration of the organic modifier. This allows for the elution of more polar compounds early in the run, followed by the less polar compounds, including Capecitabine and its non-polar impurities.

One study detailed a gradient RP-HPLC method where the mobile phase consisted of two channels: Channel A with 20mM Ammonium (B1175870) Formate buffer, methanol, and acetonitrile (75:25:5 v/v/v) and Channel B with 20mM methanol, ammonium acetate (B1210297) buffer, and acetonitrile (80:15:5 v/v/v). abap.co.in The method was validated for its ability to separate Capecitabine from its known impurities with good resolution. akjournals.com

Table 1: Example of a Gradient Elution Program for Capecitabine Impurity Analysis

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 100 | 0 |

| 20 | 50 | 50 |

| 25 | 0 | 100 |

| 30 | 0 | 100 |

| 31 | 100 | 0 |

| 35 | 100 | 0 |

This table is a representative example and specific gradient programs will vary depending on the method.

The choice of the stationary phase is another critical factor in RP-HPLC method development. C18 (octadecylsilane) columns are the most commonly used stationary phases for the analysis of Capecitabine and its impurities due to their hydrophobicity and ability to provide excellent separation for a wide range of compounds. abap.co.inrjptonline.org The C18 stationary phase consists of silica (B1680970) particles that have been chemically modified with C18 alkyl chains.

The performance of a C18 column is influenced by several factors, including particle size, pore size, and surface area. Columns with smaller particle sizes (e.g., 3.5 µm or 5 µm) generally provide higher efficiency and better resolution. rjptonline.org The selection of a specific C18 column from the many commercially available options often involves screening several columns to find the one that provides the best selectivity and peak shape for the analytes of interest.

For instance, a validated RP-HPLC method for determining Capecitabine and its impurities utilized an Inertsil ODS-3V (250 x 4.6mm, 5µm) column. abap.co.in Another study employed a Kromasil C18 column (250mm x 4.6mm, 3.5µm) for the quantification of a genotoxic impurity in Capecitabine. rjptonline.org

Table 2: Common Stationary Phases Used in Capecitabine Impurity Analysis

| Stationary Phase | Dimensions | Particle Size | Reference |

| Inertsil ODS-3V | 250 x 4.6 mm | 5 µm | abap.co.inabap.co.in |

| Kromasil C18 | 250 x 4.6 mm | 3.5 µm | rjptonline.org |

| Hibar-purospher STAR, C18 | 250 x 4.6 mm | 5 µm | researchgate.net |

| Eclipse XDB-C18 | 250 x 4.6 mm | 5 µm | researchgate.net |

| Symmetry C18 | 75 mm × 4.6 mm | 5 µ | asianpubs.org |

| Develosil ODS-MG-5 | 100 x 4.6mm | 5 μm | ijrpr.com |

Preparative HPLC for Impurity Isolation

When an unknown impurity is detected during routine analysis, it is often necessary to isolate a sufficient quantity of the impurity for structural elucidation. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the technique of choice for this purpose. akjournals.com Prep-HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

The goal of preparative HPLC is to achieve a high degree of purity for the isolated compound. ijcpa.in The fractions containing the impurity of interest are collected, and the solvent is then removed to yield the purified impurity. Spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then used to determine the structure of the isolated compound. akjournals.com In the context of Capecitabine, preparative HPLC with gradient elution has been successfully used to isolate and characterize several impurities. akjournals.comakjournals.com

Gas Chromatography (GC) for Volatile Related Substances (if applicable)

While HPLC is the primary technique for non-volatile impurities, Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile related substances. researchgate.net In the synthesis of Capecitabine, certain volatile reagents or byproducts may be present as impurities in the final drug substance.

A study developed a sensitive GC-MS/MS method for the determination of nine commonly encountered alkyl sulfonate genotoxic impurities in drug substances, including Capecitabine. sci-hub.sesci-hub.se This method utilized a triple-quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. sci-hub.se The study demonstrated the successful application of this method for the trace analysis of these volatile impurities in Capecitabine. sci-hub.sesci-hub.se Another approach for volatile impurities is headspace GC, which is suitable for analytes with lower boiling points. researchgate.net

Spectroscopic Techniques for Structural Elucidation of Impurity M

Spectroscopic methods are indispensable for determining the chemical structure of impurities. By probing how molecules interact with electromagnetic radiation, these techniques provide detailed information on molecular weight, connectivity, and functional groups, which are essential for confirming the identity of a substance like Impurity M. akjournals.comresearchgate.net

Mass spectrometry (MS) is a cornerstone technique for the identification of pharmaceutical impurities due to its high sensitivity and ability to provide precise molecular weight information. For Impurity M, electrospray ionization (ESI) coupled with mass spectrometry is particularly effective. In positive ion mode, the mass spectrum of Impurity M exhibits a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 558.2. akjournals.com This is significantly higher than the parent drug, Capecitabine, which shows an [M+H]⁺ ion at m/z 360.4, immediately indicating a substantial structural modification. akjournals.com

Tandem mass spectrometry (MS-MS) provides deeper structural insights by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation pattern of Impurity M is similar in some respects to a related intermediate, impurity 4 (2-(5-fluoro-2-oxo-4-(pentyloxycarbonylamino)pyrimidin-1(2H)-yl)-5-methyl tetrahydrofuran-3,4-diyl diacetate), but with key differences. akjournals.com A characteristic fragment ion for Impurity M is observed at m/z 444.4, which corresponds to the cleavage of one of the pentyloxycarbonyl groups. akjournals.com This information is crucial for pinpointing the location and nature of the additional moiety compared to the parent drug.

| Parameter | Observation (m/z) | Interpretation |

|---|---|---|

| Parent Ion ([M+H]⁺) | 558.2 | Molecular weight of Impurity M. akjournals.com |

| Key Fragment Ion | 444.4 | Loss of a pentyloxy group from the parent ion. akjournals.com |

| Reference Parent Ion (Capecitabine [M+H]⁺) | 360.4 | Molecular weight of the active pharmaceutical ingredient. akjournals.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules. A combination of ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT) experiments allows for the unambiguous assignment of the proton and carbon framework of a molecule. researchgate.netresearchgate.net

For Impurity M, ¹H NMR would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (number of protons). Key signals would include those for the methyl group on the tetrahydrofuran (B95107) ring, the protons of the sugar moiety, and the characteristic signals from the two pentyloxycarbonyl groups, which differentiate it from Capecitabine. mdpi.com

¹³C NMR and DEPT experiments provide information on the carbon skeleton. The DEPT-135 spectrum, for instance, distinguishes between CH, CH₂, and CH₃ groups, which is vital for assembling the molecular structure. The presence of additional carbonyl signals from the second pentyloxycarbonyl group in the ¹³C spectrum of Impurity M would be a key diagnostic feature confirming its structure. mdpi.com The comprehensive analysis of these NMR data provides definitive proof of the structure of Impurity M as 2-(4-(bis(pentyloxycarbonyl)amino)-5-fluoro-2-oxopyrimidin-(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate. akjournals.comresearchgate.net

| NMR Experiment | Key Diagnostic Features for Impurity M |

|---|---|

| ¹H NMR | Signals corresponding to two pentyloxycarbonyl groups (e.g., triplets for terminal CH₃, multiplets for CH₂ chains). mdpi.com |

| ¹³C NMR | Additional carbonyl carbon signal (~150-160 ppm) from the second carbamate (B1207046) group compared to Capecitabine. mdpi.com |

| DEPT-135 | Confirmation of CH, CH₂, and CH₃ groups, aiding in the assignment of the sugar and alkyl chain carbons. researchgate.net |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. core.ac.uk The comparison of the FTIR spectrum of an impurity with that of the parent drug can quickly reveal structural differences. akjournals.comcore.ac.uk For Impurity M, the FTIR spectrum would show characteristic absorption bands confirming the presence of key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretching (Amide) | ~3400-3500 nih.gov |

| C-H Stretching (Alkane) | ~2850-2960 ijper.org |

| C=O Stretching (Ester and Amide) | ~1640-1740 ijper.orgrsc.org |

| C-F Stretching | ~1000-1100 rsc.org |

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique used primarily for the detection and quantification of substances, especially in conjunction with High-Performance Liquid Chromatography (HPLC). innovareacademics.ininnovareacademics.in Capecitabine and its impurities, containing a chromophoric pyrimidine (B1678525) ring system, absorb UV light. rsc.orgresearchgate.net

Capecitabine typically exhibits absorption maxima around 240 nm and 305-308 nm. rsc.orgresearchgate.netscholarsresearchlibrary.com Impurity M, sharing the same core chromophore, is expected to absorb at similar wavelengths, making UV detection a suitable method for its quantification in chromatographic analyses. The specific wavelength for monitoring is often set at 240 nm or 250 nm to ensure sensitive detection of both the API and its related substances during impurity profiling by HPLC. researchgate.netabap.co.in

| Analyte | Typical Absorption Maxima (λmax) | Common HPLC Detection Wavelength |

|---|---|---|

| Capecitabine | ~240 nm, ~305 nm rsc.orgresearchgate.net | 250 nm abap.co.in |

| Impurity M | Similar to Capecitabine due to shared chromophore | 250 nm abap.co.in |

Thermoanalytical Methods in Impurity Assessment

Thermoanalytical methods investigate the physical properties of substances as they are heated or cooled. These techniques are valuable for characterizing the solid-state properties of APIs and for assessing purity.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. akjournals.com It is widely used to determine the melting point and enthalpy of fusion of a crystalline substance. For a pure compound like Capecitabine, the DSC thermogram shows a sharp endothermic peak corresponding to its melting point (approx. 121-132°C). ijper.orgnih.gov

| Parameter | High Purity Capecitabine | Capecitabine with Impurities |

|---|---|---|

| DSC Purity (mol%) | >99.9% | Decreases (e.g., to <98%) researchgate.net |

| Onset of Melting (°C) | ~119°C | Decreases (e.g., to ~116°C) researchgate.net |

| Heat of Fusion (J/g) | ~81 J/g | Decreases (e.g., to ~71 J/g) researchgate.net |

Thermogravimetric Analysis (TGA) for Mass Loss and Volatiles

Thermogravimetric Analysis (TGA) is a crucial thermal analysis technique for characterizing pharmaceutical materials by measuring changes in mass as a function of temperature or time. particle.dkimprovedpharma.com This method is instrumental in assessing the thermal stability and composition of substances, including potential impurities like this compound. particle.dk By subjecting a sample to a controlled heating program in a specific atmosphere, TGA can quantify mass loss associated with processes such as the evaporation of volatile components like water and residual solvents, as well as thermal decomposition. improvedpharma.comdrug-dev.comaurigaresearch.com

The resulting TGA curve plots the percentage of weight loss against temperature, providing valuable data on the material's composition and stability. improvedpharma.comredthermo.com For an impurity such as this compound, TGA can help determine its purity by revealing weight loss steps related to volatile impurities or residual solvents. particle.dkredthermo.com It can also distinguish between the loss of surface-adsorbed solvents and solvents integrated into the crystal lattice. aurigaresearch.com This information is vital for understanding the degradation pathways and ensuring the quality of the capecitabine drug substance. particle.dkdrug-dev.com The technique can also be employed to investigate the kinetics of thermal decomposition, offering insights into the stability of the impurity under thermal stress. particle.dk

While TGA provides quantitative data on mass loss, it does not identify the evolved gases. drug-dev.com To achieve a comprehensive analysis, TGA is often coupled with other techniques in what is known as Evolved Gas Analysis (EGA). drug-dev.com Common hyphenated techniques include TGA-Mass Spectrometry (TGA-MS) and TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR), which can identify the chemical nature of the volatile components released during heating. drug-dev.com

Validation of Analytical Methods for this compound

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. ich.orgeuropa.eu For this compound, this involves a comprehensive evaluation of the method's performance to ensure reliable and accurate quantification.

Compliance with International Conference on Harmonisation (ICH) Guidelines (Q2(R1))

The International Conference on Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures. ich.orggmp-compliance.org This guideline outlines the necessary validation characteristics and the experimental data required for various analytical methods. gmp-compliance.org Adherence to these guidelines is crucial for regulatory submissions and ensures that the analytical method for this compound is well-documented and scientifically sound. The validation process, as per ICH Q2(R1), is directed toward common analytical procedures, including quantitative tests for impurities. ich.org The guideline was updated to include validation principles for spectroscopic techniques that may require multivariate statistical analyses. ich.org

Parameters of Validation: Specificity, Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy, Precision, Robustness

A comprehensive validation of an analytical method for this compound involves the assessment of several key parameters as stipulated by ICH guidelines. ich.orgabap.co.in

Specificity: This is the ability of the method to accurately measure the analyte in the presence of other components such as the active pharmaceutical ingredient (API), other impurities, and degradation products. akjournals.comrjptonline.org For this compound, the method's specificity is demonstrated by ensuring that there is no interference from other substances at its retention time in a chromatogram. rjptonline.orgiajps.com

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. researchgate.net This is typically evaluated by analyzing a series of solutions of this compound at different concentrations and determining the correlation coefficient (r²), which should ideally be close to 0.999. iajps.comresearchgate.net For impurity quantification, the linearity should cover the range from the reporting level of the impurity to 120% of the specification. ich.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. akjournals.com The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. akjournals.comrjptonline.org These are often determined by establishing a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. akjournals.com

Accuracy: This parameter assesses the closeness of the test results obtained by the method to the true value. ajrcps.com It is often determined by the recovery of a known amount of the impurity spiked into a sample matrix. akjournals.comiajps.com According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. ich.orgeuropa.eu

Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility. ich.org Repeatability refers to the precision under the same operating conditions over a short interval, while intermediate precision assesses variations within the same laboratory. ich.org The precision is often expressed as the relative standard deviation (RSD) of a series of measurements. akjournals.com

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eusemanticscholar.org For an HPLC method, these variations could include changes in mobile phase composition, pH, flow rate, and column temperature. semanticscholar.org

Table 1: Representative Validation Parameters for an HPLC Method for Capecitabine Impurities

| Validation Parameter | Typical Value/Range | Reference |

| Linearity (Correlation Coefficient, r²) | >0.998 | akjournals.com |

| LOD | 0.01% (relative to a 1.0 mg/mL Capecitabine solution) | akjournals.com |

| LOQ | 0.03% (relative to a 1.0 mg/mL Capecitabine solution) | akjournals.com |

| Accuracy (Recovery) | 97.6% to 102.8% | akjournals.com |

| Precision (RSD) | < 3% | akjournals.com |

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. researchgate.net Crucially, it must also be able to separate and quantify any impurities or degradation products formed. semanticscholar.orgresearchgate.net

The development of a SIAM for Capecitabine and its impurities, including Impurity M, involves subjecting the drug substance to stress conditions as recommended by ICH guidelines, such as acid and base hydrolysis, oxidation, heat, and photolysis. semanticscholar.orgijpar.com The goal is to generate potential degradation products and ensure that the analytical method can resolve them from the main drug peak and from each other. semanticscholar.orgijpar.com This is critical for accurately assessing the stability of capecitabine and ensuring that any increase in Impurity M or the formation of other degradation products over time can be reliably monitored. researchgate.net

For instance, studies have shown that upon treatment with acid or base, the levels of certain impurities in capecitabine can increase significantly. akjournals.comakjournals.com A validated SIAM will be able to quantify these changes, providing essential data for determining the shelf-life and appropriate storage conditions for the drug product.

Impurity Profiling and Quantification Strategies

Impurity profiling is the identification and quantification of all potential impurities present in a drug substance. akjournals.com For this compound, this involves the use of robust analytical techniques, primarily high-performance liquid chromatography (HPLC), to separate it from capecitabine and other related substances. abap.co.inbiotech-spain.com

The strategy for impurity quantification typically begins with creating an enriched sample of the impurity to facilitate its isolation and characterization. neopharmlabs.com Once isolated, the impurity can be structurally elucidated using spectroscopic techniques. The development of a sensitive and validated analytical method, often HPLC, is then crucial for routine quantification. biotech-spain.com

The quantification of this compound is essential for ensuring that its levels remain within the acceptable limits defined by regulatory authorities. smolecule.com These limits are established based on safety and toxicological data. The analytical strategies employed must be capable of detecting and quantifying the impurity at these low levels with high accuracy and precision. biotech-spain.com This often involves using highly sensitive detectors, such as UV or mass spectrometry, in conjunction with chromatographic separation. drug-dev.combiotech-spain.com

Stability and Degradation Kinetics of Capecitabine with Respect to Impurity M Formation

Kinetic Studies of Capecitabine (B1668275) Degradation Pathways Yielding Impurity M

Activation Energy Calculations for Impurity M Formation

The activation energy (Ea) is a fundamental kinetic parameter that quantifies the minimum energy required for a chemical reaction to occur. In the context of drug degradation, a higher activation energy implies a greater stability, as more energy is needed to initiate the degradation process. The activation energy for the formation of a specific impurity, such as Impurity M, can be determined by studying the reaction rate at different temperatures and applying the Arrhenius equation:

k = A e-Ea/RT

Where:

k is the reaction rate constant

A is the pre-exponential factor (frequency factor)

Ea is the activation energy

R is the universal gas constant (8.314 J/mol·K)

T is the absolute temperature in Kelvin

To calculate the activation energy for the formation of Capecitabine Impurity M, it would be necessary to conduct kinetic studies at various elevated temperatures. By determining the rate constant (k) for the formation of Impurity M at each temperature, a plot of ln(k) versus 1/T (an Arrhenius plot) can be constructed. The slope of this plot is equal to -Ea/R, from which the activation energy can be calculated.

Without experimental data on the rate of formation of Impurity M at varying temperatures, a precise activation energy for this specific degradation pathway cannot be calculated. The following table illustrates the hypothetical data that would be required to perform such a calculation.

| Temperature (°C) | Absolute Temperature (T, Kelvin) | 1/T (K⁻¹) | Hypothetical Rate Constant for Impurity M Formation (k, s⁻¹) | ln(k) |

|---|---|---|---|---|

| 50 | 323.15 | 0.00309 | Data Not Available | Data Not Available |

| 60 | 333.15 | 0.00300 | Data Not Available | Data Not Available |

| 70 | 343.15 | 0.00291 | Data Not Available | Data Not Available |

| 80 | 353.15 | 0.00283 | Data Not Available | Data Not Available |

Control and Mitigation Strategies for Capecitabine Impurity M in Pharmaceutical Manufacturing

Process Optimization for Minimizing Impurity M Formation

Minimizing the formation of Capecitabine (B1668275) Impurity M at its source is the most effective strategy for control. This is achieved through a deep understanding of the synthetic process and the application of Quality by Design (QbD) principles to optimize the manufacturing route. srce.hrnih.gov Process optimization involves a careful examination of raw materials and reaction conditions to suppress the side reactions that lead to the generation of Impurity M. researchgate.net

The quality of starting materials and reagents is fundamental to controlling the impurity profile of the final Active Pharmaceutical Ingredient (API). core.ac.ukpsgpharma.ac.in Impurities present in raw materials can either carry through the synthetic process or act as catalysts for the formation of new impurities. For Capecitabine synthesis, key starting materials often include 5-fluorocytosine, protected ribose derivatives, and acylating agents like n-pentyl chloroformate. google.comgoogle.com

A comprehensive qualification program for all raw material suppliers is essential. This includes:

Thorough Specification: Establishing detailed specifications for each raw material, including acceptable limits for known and potential impurities.

Analytical Testing: Utilizing sensitive analytical techniques to test incoming batches of raw materials to ensure they meet the established quality standards. geneesmiddeleninformatiebank.nl

Supplier Audits: Regularly auditing suppliers to ensure their manufacturing processes are well-controlled and consistently produce materials of the required purity.

By preventing impurities from entering the manufacturing process at the outset, the potential for the formation of Capecitabine Impurity M and other related substances is significantly reduced.

The conditions under which the synthesis of Capecitabine is performed have a direct impact on the formation of Impurity M. Key process parameters (CPPs) must be identified and controlled within specific ranges to ensure the desired reaction proceeds efficiently while minimizing side-product formation. europa.eu

One critical stage in Capecitabine synthesis is the deprotection step, where hydroxyl protecting groups are removed. google.com The control of temperature during this step is crucial. For instance, the slow addition of a base like sodium hydroxide (B78521) solution is necessary to manage the exothermicity of the reaction. google.com An increase in temperature beyond the optimized range can lead to the formation of various side products and process-related impurities, including potentially Impurity M. google.com Research and process development studies focus on defining the optimal parameters for temperature, reaction time, pH, and reagent stoichiometry to maximize the yield of Capecitabine and reduce the impurity load. srce.hrresearchgate.net

| Parameter | Impact on Impurity M Formation | Recommended Control Strategy |

| Temperature | Elevated temperatures, particularly during hydrolysis steps, can increase the rate of side reactions leading to impurity formation. google.com | Maintain strict temperature control within a validated range (e.g., -20°C to 5°C during specific base additions). google.com |

| pH / Base Concentration | Incorrect pH or excessive base concentration can promote degradation or alternative reaction pathways. google.com | Control the rate of addition of alkaline solutions and use in-process pH monitoring. google.com |

| Reaction Time | Prolonged reaction times may lead to the degradation of the desired product or the formation of secondary impurities. | Define and validate optimal reaction times based on kinetic studies to ensure reaction completion without significant product degradation. |

| Solvent Quality | Impurities within solvents (e.g., water, other alcohols) can react with intermediates to form by-products. | Use high-purity, specified solvents and ensure they are free from reactive contaminants. srce.hr |

Advanced Purification Methodologies for Capecitabine Drug Substance

Even with an optimized synthetic process, trace amounts of Impurity M may still be present in the crude Capecitabine drug substance. Therefore, robust and efficient purification methodologies are required to reduce these impurities to levels that comply with stringent regulatory specifications, often below 0.1% for a single unknown impurity. geneesmiddeleninformatiebank.nlgoogle.com

Chromatography is a powerful technique for separating compounds with high resolution. While analytical High-Performance Liquid Chromatography (HPLC) is used for impurity detection, preparative chromatography can be scaled up for purification purposes. researchgate.netmcmaster.ca

For Capecitabine, reversed-phase chromatography is a common method used for analysis and can be adapted for purification. abap.co.inresearchgate.net In this technique, the crude Capecitabine mixture is passed through a column packed with a non-polar stationary phase. By using a polar mobile phase, components are separated based on their hydrophobicity. Capecitabine and its impurities, including Impurity M, will have different retention times, allowing for their separation and the collection of highly pure Capecitabine fractions. researchgate.net The development of a scalable chromatographic process involves optimizing parameters such as column packing material, mobile phase composition, flow rate, and loading capacity to ensure efficient and economical purification at an industrial scale. mcmaster.ca

Crystallization is a critical and widely used unit operation for the purification of Active Pharmaceutical Ingredients (APIs). syrris.compharmablock.com It is highly effective at removing impurities by selectively incorporating the desired API molecules into a growing crystal lattice while leaving impurities behind in the solvent (mother liquor). syrris.com

The effectiveness of crystallization for removing Impurity M depends on several factors:

Solvent System Selection: The choice of solvent or solvent mixture is critical. The ideal solvent will have high solubility for Capecitabine at elevated temperatures and low solubility at cooler temperatures, while having different solubility characteristics for Impurity M to maximize its exclusion from the crystal structure. syrris.com

Control of Supersaturation: Supersaturation is the driving force for crystallization. It can be generated through various methods such as cooling, anti-solvent addition, or evaporation. researchgate.net The rate at which supersaturation is generated must be carefully controlled to promote slow, orderly crystal growth, which is more effective for impurity rejection than rapid precipitation. pharmablock.com

Seeding: Introducing seed crystals of high-purity Capecitabine can control the nucleation process, leading to a more uniform crystal size distribution and enhanced purity. mdpi.com

A well-designed crystallization process can consistently reduce individual impurities to below 0.1%, ensuring the final Capecitabine API meets pharmaceutical quality standards. google.comgoogle.com

| Purification Technique | Principle | Advantages for Impurity M Removal | Considerations for Scale-up |

| Preparative Chromatography | Differential partitioning of solutes between a stationary and mobile phase. mcmaster.ca | High-resolution separation, effective for closely related impurities. researchgate.net | Higher cost, solvent consumption, and complexity compared to crystallization. |

| Controlled Crystallization | Selective incorporation of the target molecule into a crystal lattice, leaving impurities in the solution. syrris.com | Highly efficient for impurity purging, cost-effective, and can control solid-state properties. pharmablock.com | Requires extensive process development to optimize solvent selection, cooling profiles, and agitation. pharmablock.commdpi.com |

In-Process Control and Quality Assurance

A robust Quality Assurance (QA) system with well-defined In-Process Controls (IPCs) is essential to monitor and control the levels of this compound throughout the manufacturing process. psgpharma.ac.ineuropa.eu This ensures that any deviations from the optimized process are detected and corrected in real-time, preventing the formation of out-of-specification material.

High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for monitoring the impurity profile of Capecitabine. researchgate.netabap.co.in Validated HPLC methods are used at various stages of production to quantify the levels of Capecitabine and its related substances, including Impurity M. abap.co.inresearchgate.net

A typical in-process control strategy includes:

Raw Material Testing: As discussed, ensuring the purity of starting materials. geneesmiddeleninformatiebank.nl

Intermediate Stage Monitoring: Testing the reaction mixture after critical synthetic steps to ensure reactions have gone to completion and impurity levels are within acceptable limits before proceeding.

Crude API Testing: Analyzing the crude product before purification to understand the impurity load and confirm the effectiveness of the synthetic controls.

Post-Purification Analysis: Testing the purified Capecitabine after crystallization or chromatography to confirm that Impurity M and other impurities have been reduced to levels compliant with pharmacopoeial or in-house specifications. geneesmiddeleninformatiebank.nl

Final API Release Testing: Performing a full panel of tests on the final API batch to confirm it meets all quality specifications before it is released for formulation into the final drug product. geneesmiddeleninformatiebank.nl

This systematic approach to quality control provides assurance that each batch of Capecitabine is consistently manufactured to the highest quality standards, with the level of Impurity M strictly controlled.

| Process Stage | Control Point | Analytical Method | Acceptance Criteria (Illustrative) |

| Synthesis | Completion of key reaction steps | HPLC, UPLC researchgate.net | Main peak purity > X%, Impurity M < Y% |

| Work-up/Isolation | Crude Capecitabine | HPLC google.com | Assess impurity profile to guide purification strategy. |

| Purification | Post-crystallization mother liquor | HPLC | Monitor impurity concentration to assess purge effectiveness. |

| Final API | Final isolated Capecitabine | HPLC, USP/Ph. Eur. methods geneesmiddeleninformatiebank.nl | Individual unspecified impurity ≤ 0.10%, Total Impurities ≤ 0.5% google.com |

Real-Time Monitoring of Impurity Levels During Synthesis and Formulation

The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the quality, safety, and efficacy of the final drug product. For Capecitabine, the formation of related substances, including this compound, must be closely monitored and controlled. The implementation of Process Analytical Technology (PAT) provides a framework for real-time monitoring during both the synthesis of the active pharmaceutical ingredient (API) and its formulation into the final dosage form. longdom.orgpharmasource.global PAT enables a shift from traditional, retrospective testing of batches to a more dynamic approach of quality assurance by monitoring critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time. americanpharmaceuticalreview.comnih.gov

The primary goal of real-time monitoring is to gain a deeper process understanding, allowing for immediate intervention if impurity levels deviate from the desired state. americanpharmaceuticalreview.com This proactive control minimizes batch-to-batch variability and reduces the risk of producing out-of-specification material. longdom.org For an impurity like this compound, which can form during synthesis or as a degradation product, continuous monitoring is invaluable. smolecule.com

Several analytical techniques are suitable for integration into the manufacturing process for real-time monitoring. americanpharmaceuticalreview.com Spectroscopic methods such as Near-Infrared (NIR) and Raman spectroscopy are particularly advantageous as they are non-destructive and can provide rapid analysis of chemical composition directly within the reaction vessel or processing line. longdom.orgpharmasource.global For instance, in-situ spectroscopic probes can track the concentration of reactants, intermediates, products, and by-products (impurities) throughout a chemical reaction, providing a detailed kinetic profile of the process. americanpharmaceuticalreview.com

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), remain a cornerstone for impurity profiling due to their high sensitivity and resolving power. chromatographyonline.compharmtech.comresearchgate.net While traditionally an offline laboratory method, online and at-line HPLC systems can be integrated into the manufacturing stream. These systems can automatically sample the process, perform rapid analysis, and report the levels of specific impurities like this compound, enabling timely process adjustments. pharmasource.global Coupling these separation techniques with mass spectrometry (MS) further enhances specificity and sensitivity, which is crucial for controlling potentially genotoxic impurities that have very low acceptance limits. chromatographyonline.comamericanpharmaceuticalreview.comresolvemass.ca

The application of these PAT tools allows for the continuous verification that the process remains in a state of control, ensuring that the level of this compound is consistently maintained below its specified limit throughout production and formulation. nih.gov

Table 1: Process Analytical Technology (PAT) for Real-Time Impurity Monitoring

| PAT Tool | Principle of Operation | Application in Monitoring this compound |

| Near-Infrared (NIR) Spectroscopy | Measures the absorption of light in the near-infrared region (780-2500 nm), which corresponds to molecular overtone and combination vibrations. | Real-time, non-destructive monitoring of the concentration of Capecitabine and Impurity M during synthesis and blending operations. pharmasource.global |

| Raman Spectroscopy | Involves inelastic scattering of monochromatic light from a laser source. The frequency shifts in the scattered light provide a chemical fingerprint of the material. | In-situ monitoring of reaction kinetics to ensure the process minimizes the formation of Impurity M. Useful for analyzing solid and liquid samples. americanpharmaceuticalreview.com |

| Online HPLC/UHPLC | Automated chromatographic separation of a sample drawn directly from the process stream, followed by detection (e.g., UV, MS). | Provides quantitative data on the level of Impurity M and other related substances during synthesis and formulation, enabling precise process control. pharmasource.globalchromatographyonline.com |

| Mass Spectrometry (MS) | Ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Often coupled with GC or LC. | Offers high sensitivity and selectivity for detecting and quantifying trace-level impurities like Impurity M, especially if it is classified as a potentially genotoxic impurity (PGI). americanpharmaceuticalreview.comresolvemass.caresearchgate.net |

| Focused Beam Reflectance Measurement (FBRM) | A probe-based technology that uses a focused laser beam to scan across particles in a process stream, measuring their chord lengths. | Primarily used during crystallization and formulation to monitor particle size and distribution, which can indirectly impact impurity incorporation and dissolution. americanpharmaceuticalreview.combohrium.com |

Regulatory Perspectives and Quality Control in Pharmaceutical Impurity Management

Adherence to International Conference on Harmonisation (ICH) Guidelines (Q3A, Q3B) for Impurity Control

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities globally. biotech-spain.com The cornerstone of impurity management is found in the ICH Q3 series of guidelines. biotech-spain.com In particular, ICH Q3A(R2) and ICH Q3B(R2) provide a framework for the control of impurities in new drug substances and new drug products, respectively. biotech-spain.compremier-research.com

ICH Q3A(R2) focuses on impurities that arise during the manufacturing process or storage of the active pharmaceutical ingredient (API). biotech-spain.com It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. biotech-spain.com Organic impurities, which include starting materials, by-products, intermediates, and degradation products, are a primary focus. biotech-spain.com

ICH Q3B(R2) addresses impurities found in the finished drug product. biotech-spain.comeuropa.eu This includes degradation products that form during the manufacturing process or upon storage of the drug product. biotech-spain.compremier-research.com Similar to ICH Q3A, it sets thresholds for reporting, identification, and qualification of these impurities. biotech-spain.comamericanpharmaceuticalreview.com

These guidelines introduce three key thresholds:

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. biotech-spain.com

Identification Threshold: The level above which an impurity's structure must be determined. biotech-spain.com

Qualification Threshold: The level at which an impurity must be assessed for its biological safety. biotech-spain.com

For impurities known to be unusually potent or to produce toxic or unexpected pharmacological effects, the detection and quantification limits of the analytical procedures must be appropriate for the level at which the impurity needs to be controlled. americanpharmaceuticalreview.com

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Pharmacopoeial Standards for Capecitabine (B1668275) and its Impurities (e.g., USP, EP)

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for medicines and their ingredients. knorspharma.com These compendia include monographs for specific drug substances and products, which outline the tests, procedures, and acceptance criteria needed to ensure their identity, strength, quality, and purity. knorspharma.comipqpubs.com

For Capecitabine, both the USP and EP have established monographs that specify the acceptable limits for known and unknown impurities. sigmaaldrich.comnih.gov These monographs are legally recognized and must be adhered to by manufacturers marketing their products in the respective regions. The specified impurities in these monographs often include those identified during the drug development process and are listed with their acceptance criteria. For instance, the EP provides reference standards for several Capecitabine impurities, such as Impurity A and Impurity B. sigmaaldrich.com Similarly, the USP provides reference standards for related compounds of Capecitabine. sigmaaldrich.com The control of unspecified impurities is also addressed, with limits typically aligned with the ICH identification threshold. fda.gov

Regulatory Compliance in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Filings

For generic drug products, regulatory submissions such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) must contain comprehensive information on the control of impurities. fda.gov

An ANDA is an application for a generic drug approval. It must demonstrate that the proposed generic product is bioequivalent to the innovator drug and contains the same active ingredient. The ANDA must include detailed information on the impurities in the drug substance and drug product, with specifications that comply with USP monographs and ICH guidelines. ipqpubs.com

A Drug Master File (DMF) is a submission to the FDA that may be used to provide confidential detailed information about facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of human drugs. chemwerth.com For an API, the Type II DMF will contain detailed information on the manufacturing process and the control of impurities. fda.gov The ANDA applicant references the DMF, and it is crucial that the information in the DMF is consistent with the information in the ANDA to avoid deficiencies and delays in approval. chemwerth.com

A common reason for deficiencies in ANDA submissions is the failure to properly justify specifications for impurities. chemwerth.com Applicants must provide a rationale for the inclusion or exclusion of impurities in the drug substance specification, supported by data from batch analyses. fda.gov For any impurities that have the potential to be mutagenic, a risk assessment should be conducted according to ICH M7 guidelines. qbdworks.comregulations.gov

| Compound Name | Synonym(s) | CAS Number | Molecular Formula |

|---|---|---|---|

| Capecitabine | - | 154361-50-9 | C15H22FN3O6 |

| Capecitabine Impurity M | 2'-(5'-Deoxy-Beta-D-ribofuranoyl) Capecitabine, Capecitabine Methoxy Analog | 296248-49-2 | C11H14FN3O6 |

| Capecitabine EP Impurity A | USP Capecitabine Related Compound A | 66335-38-4 | C9H12FN3O4 |

| Capecitabine Impurity B | - | - | - |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Capecitabine Impurity M in drug formulations?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method, with mobile phases optimized for separating polar impurities. A validated protocol involves preparing solutions from the limit of quantitation (LOQ) to 150% of the target concentration to establish linearity (correlation coefficient ≥0.999) . The column (e.g., C18, 250 mm × 4.6 mm, 5 µm) and gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) are critical for resolving Impurity M from other degradation products. System suitability tests, including retention time (±2% variation) and theoretical plates (>2000), ensure reproducibility .

Q. How can researchers distinguish this compound from structurally similar byproducts during synthesis?

- Methodological Answer : Use spectroscopic techniques (e.g., LC-MS/MS) to confirm molecular weight and fragmentation patterns. For example, Impurity M’s molecular ion ([M+H]+) at m/z 247.1 and characteristic MS/MS fragments (e.g., m/z 154.0 for fluoropyrimidine cleavage) differentiate it from analogs like Capecitabine Impurity B (m/z 246.19) . Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) further resolves structural ambiguities, such as differentiating regioisomers via coupling constants in aromatic regions.

Q. What stability-indicating studies are required to assess Impurity M’s formation under stress conditions?

- Methodological Answer : Forced degradation studies under acidic (0.1M HCl, 70°C), basic (0.1M NaOH, 70°C), oxidative (3% H2O2), thermal (80°C), and photolytic (1.2 million lux-hours) conditions are mandatory. Quantify degradation products using validated HPLC methods and compare impurity profiles to unstressed samples. Stability data must demonstrate that Impurity M does not exceed ICH thresholds (e.g., 0.15% for unknown impurities) .

Q. How are regulatory thresholds for Impurity M justified in academic research?

- Methodological Answer : Thresholds are based on ICH Q3A(R2) guidelines, which stipulate reporting (>0.05%), identification (>0.10%), and qualification (>0.15%) limits. Justification requires toxicological data (e.g., genotoxicity assays) and batch analysis (≥3 production-scale batches) to confirm impurity levels remain below thresholds. For example, if Impurity M is non-mutagenic (Ames test negative), a qualification threshold of 0.5% may apply .

Advanced Research Questions

Q. What experimental strategies resolve co-elution challenges when quantifying Impurity M alongside other process-related impurities?

- Methodological Answer : Orthogonal methods, such as hydrophilic interaction liquid chromatography (HILIC) or two-dimensional LC (LC×LC), improve separation efficiency. For instance, pairing a HILIC column (e.g., BEH Amide, 2.1 × 100 mm) with a mobile phase of ammonium formate (pH 3.0)/acetonitrile resolves co-eluting impurities. Mass-directed fractionation coupled with NMR can isolate and characterize overlapping peaks .

Q. How should researchers address discrepancies in impurity profiles between accelerated stability studies and real-time data?

- Methodological Answer : Conduct kinetic modeling (e.g., Arrhenius equation) to extrapolate degradation rates from accelerated studies. If Impurity M’s formation rate at 40°C/75% RH deviates from real-time data, investigate non-Arrhenius behavior (e.g., humidity-dependent hydrolysis). Use multivariate analysis (e.g., PLS regression) to identify critical factors (pH, excipient interactions) causing discrepancies .

Q. What protocols validate the specificity of analytical methods for Impurity M in the presence of matrix effects from drug formulations?

- Methodological Answer : Spike placebo formulations (e.g., microcrystalline cellulose, magnesium stearate) with Impurity M at the LOQ level (e.g., 0.05%). Calculate recovery rates (98–102%) and signal-to-noise ratios (>10:1) to confirm matrix compatibility. For LC-MS methods, evaluate ion suppression/enhancement via post-column infusion of Impurity M .

Q. How can computational toxicology predict the safety risks of Impurity M when in vivo data is limited?

- Methodological Answer : Use in silico tools (e.g., DEREK, Toxtree) to assess structural alerts. If Impurity M contains a nitro group or aromatic amine, prioritize bacterial reverse mutation assays (OECD 471). Molecular docking studies with DNA topoisomerase enzymes can further predict genotoxic potential .

Q. What strategies optimize synthetic pathways to minimize Impurity M formation during Capecitabine production?

- Methodological Answer : Design of experiments (DoE) evaluates critical process parameters (CPPs), such as reaction temperature, solvent polarity, and catalyst concentration. For example, reducing the alkylation step temperature from 60°C to 40°C decreases Impurity M by 30% by suppressing nucleophilic substitution side reactions. Intermediate purification via crystallization (e.g., ethanol/water mixture) removes precursor impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products